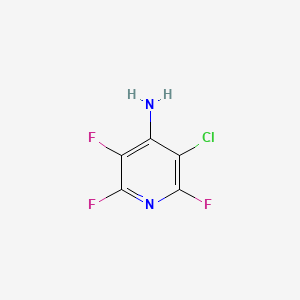

4-Amino-3-chloro-2,5,6-trifluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,5,6-trifluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGMBUFHHBUVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392952 | |

| Record name | 4-Amino-3-chloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2693-57-4 | |

| Record name | 4-Amino-3-chloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-chloro-2,5,6-trifluoro-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine from Pentachloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-step synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine, a valuable fluorinated pyridine derivative, commencing from the readily available starting material, pentachloropyridine. This document details the reaction pathway, provides structured quantitative data, and presents detailed experimental protocols for each critical step. The synthesis is a three-step process involving sequential halogen exchange (fluorination) reactions followed by a nucleophilic aromatic substitution (amination).

Overall Synthesis Pathway

The transformation of pentachloropyridine to this compound is achieved through the following three key steps:

-

Partial Fluorination: Pentachloropyridine undergoes a halogen exchange reaction with potassium fluoride to yield the intermediate, 3,5-Dichloro-2,4,6-trifluoropyridine.

-

Further Fluorination: The resulting 3,5-Dichloro-2,4,6-trifluoropyridine is further fluorinated to produce 3-Chloro-2,4,5,6-tetrafluoropyridine.

-

Regioselective Amination: Finally, 3-Chloro-2,4,5,6-tetrafluoropyridine is subjected to amination, which selectively introduces an amino group at the C4-position to yield the target compound, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine from Pentachloropyridine

| Parameter | Value | Reference |

| Reactants | ||

| Pentachloropyridine | 502 g (2.00 moles) | [1] |

| Potassium Fluoride | 348 g (6.00 moles) | [1] |

| Solvent | ||

| N-methylpyrrolidone (NMP) | 1000 mL | [1] |

| Reaction Conditions | ||

| Temperature | 150-160°C | [1] |

| Reaction Time | 4 hours | [1] |

| Product Yield | ||

| Yield | 75% conversion | [1] |

Note: The provided reference indicates a 75% conversion after 4 hours. Further processing, such as continuous removal of the product by distillation, can lead to higher isolated yields.

Table 2: Synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine from 3,5-Dichloro-2,4,6-trifluoropyridine

| Parameter | Value | Reference |

| Reactants | ||

| 3,5-dichloro-2,4,6-trifluoropyridine | 70 g | [2] |

| Anhydrous potassium fluoride | 22 g | [2] |

| Solvent | ||

| Sulfolane | 150 mL | [2] |

| Reaction Conditions | ||

| Temperature | 180°C | [2] |

| Reaction Time | 2.5 hours | [2] |

| Product Yield & Purity | ||

| Yield | 72% | [2] |

| Purity (GC) | 98.3% | [2] |

Table 3: Synthesis of this compound from 3-Chloro-2,4,5,6-tetrafluoropyridine

| Parameter | Value | Reference |

| Reactants | ||

| 3-Chloro-2,4,5,6-tetrafluoropyridine | 40 g | [2] |

| Reagent | ||

| 25% Ammonia water | 200 mL | [2] |

| Reaction Conditions | ||

| Initial Temperature | 0°C (for addition) | [2] |

| Reaction Temperature | 60°C | [2] |

| Reaction Time | 2.5 hours | [2] |

| Product Yield & Purity | ||

| Yield | 91% | [2] |

| Purity (HPLC) | 99% | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Step 1: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine

This protocol is adapted from a patented method for the fluorination of pentachloropyridine.[1]

Materials:

-

Pentachloropyridine (PCP) (502 g, 2.00 moles)

-

Potassium fluoride (KF), anhydrous (348 g, 6.00 moles)

-

N-methylpyrrolidone (NMP) (1000 mL)

-

Reaction vessel equipped with a stirrer, thermometer, and distillation apparatus

Procedure:

-

A slurry of potassium fluoride in N-methylpyrrolidone is prepared in the reaction vessel.

-

The system is dried to less than 500 ppm of water by removing approximately 200 mL of NMP and water under vacuum.

-

The vacuum is released, and pentachloropyridine is added to the mixture.

-

The reaction temperature is raised to 160°C and then maintained at 150°C with vigorous stirring.

-

The reaction progress is monitored. After four hours, a conversion of approximately 75% is expected.

-

The product, 3,5-dichloro-2,4,6-trifluoropyridine, can be isolated from the reaction mixture by distillation.

Step 2: Synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine

This protocol is based on the selective fluorination of 3,5-dichloro-2,4,6-trifluoropyridine.[2]

Materials:

-

3,5-dichloro-2,4,6-trifluoropyridine (70 g)

-

Anhydrous potassium fluoride (22 g)

-

Sulfolane (150 mL)

-

Reaction vessel with a stirrer and heating mantle

-

Dichloromethane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

A mixture of 3,5-dichloro-2,4,6-trifluoropyridine, anhydrous potassium fluoride, and sulfolane is stirred in the reaction vessel.

-

The mixture is heated to 180°C and maintained at this temperature for 2.5 hours.

-

The reaction is monitored for the complete conversion of the starting material.

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into 1 L of ice water and extracted with dichloromethane.

-

The organic phase is washed sequentially with water and saturated sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.

-

The crude product is purified by distillation to yield 3-Chloro-2,4,5,6-tetrafluoropyridine as a colorless liquid.[2]

Step 3: Synthesis of this compound

This protocol details the regioselective amination of 3-Chloro-2,4,5,6-tetrafluoropyridine.[2]

Materials:

-

3-Chloro-2,4,5,6-tetrafluoropyridine (40 g)

-

25% Ammonia water (200 mL)

-

Reaction vessel with a stirrer and cooling/heating capabilities

-

Filtration apparatus

Procedure:

-

The 25% ammonia water is cooled to 0°C in the reaction vessel.

-

3-Chloro-2,4,5,6-tetrafluoropyridine is added slowly to the cooled ammonia water. A white solid is expected to precipitate.

-

After the addition is complete, the reaction mixture is heated to 60°C and maintained at this temperature for 2.5 hours.

-

The mixture is then cooled to room temperature.

-

The solid product is collected by filtration.

-

The filter cake is thoroughly washed with water and dried to obtain this compound as a white solid.[2]

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

Caption: Synthesis pathway of this compound.

This guide provides a detailed and actionable framework for the synthesis of this compound. Researchers are advised to consult the original literature for further details and to adhere to all standard laboratory safety procedures when carrying out these reactions.

References

Physicochemical properties of 4-Amino-3-chloro-2,5,6-trifluoropyridine

A-Technical-Guide-to-4-Amino-3-chloro-2,5,6-trifluoropyridine

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-3-chloro-2,5,6-trifluoropyridine for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative with the CAS number 2693-57-4. This compound is a solid at room temperature and is characterized by a pyridine ring substituted with an amino group, a chlorine atom, and three fluorine atoms.[1] The presence of the amino group imparts basicity and reactivity, while the halogen substituents influence its electrophilic character, solubility, and boiling point.[1] It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| CAS Number | 2693-57-4 | [1][2] |

| Molecular Formula | C₅H₂ClF₃N₂ | [1][2] |

| Molecular Weight | 182.53 g/mol | [1][2] |

| Appearance | Powder | [1] |

| Melting Point | 120-121 °C | [2] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine with ammonia.[2] This amination reaction substitutes one of the fluorine atoms with an amino group to yield the final product.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are essential for reproducibility and validation of results.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.[3][4][5] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[3][5]

Protocol:

-

A small, finely ground sample of the compound is packed into a capillary tube to a height of 2-3 mm.[6]

-

The capillary tube is placed in a melting point apparatus.[6]

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[3]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.[3]

Spectroscopic Analysis

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method or as a thin solid film.[7][8]

Protocol (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground.[7]

-

The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[7]

-

The mixture is compressed in a die using a hydraulic press to form a transparent pellet.[7]

-

The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.[7]

-

Characteristic absorptions for primary amines (N-H stretch) are expected in the 3300-3400 cm⁻¹ region.[9][10] The C-N stretching of aromatic amines typically appears between 1250 and 1335 cm⁻¹.[9][10]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the structure of a molecule.

Protocol:

-

A small amount of the sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

The solution is placed in an NMR tube.

-

The ¹H NMR spectrum is acquired using an NMR spectrometer.[11]

-

For aromatic amines, the chemical shifts of the amino protons are typically observed between 3 and 5 ppm.[9] The exact chemical shift can be influenced by the solvent and substituents on the aromatic ring. The addition of D₂O can be used to confirm the presence of the -NH₂ group, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum.[10]

References

- 1. CAS 2693-57-4: 4-amino-3-chloro-2,5,6-trifluoro-pyridine [cymitquimica.com]

- 2. This compound | 2693-57-4 [m.chemicalbook.com]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Data of 4-Amino-3-chloro-2,5,6-trifluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Amino-3-chloro-2,5,6-trifluoropyridine (CAS No: 2693-57-4).[1][2] Due to the limited availability of experimentally derived spectra in public literature, this document presents predicted and representative data based on the analysis of its functional groups and structural analogs. The methodologies provided are standardized protocols adaptable for the analysis of this and similar small organic molecules.

Compound Overview

This compound is a halogenated aminopyridine derivative. Its structure incorporates several key features that influence its spectroscopic properties: a pyridine ring, an amino group, a chlorine atom, and three fluorine atoms. These features give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are crucial for its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | 4.5 - 6.0 | Broad singlet | - | -NH₂ |

| ¹³C | 145 - 155 | Doublet of doublets | ¹JCF ≈ 230-260, ²JCF ≈ 20-40 | C-F |

| ¹³C | 135 - 145 | Doublet of doublets | ¹JCF ≈ 230-260, ²JCF ≈ 20-40 | C-F |

| ¹³C | 120 - 130 | Singlet | - | C-Cl |

| ¹³C | 110 - 120 | Singlet | - | C-NH₂ |

| ¹³C | 100 - 110 | Doublet | ¹JCF ≈ 250-280 | C-F |

| ¹⁹F | -80 to -100 | Multiplet | - | F |

| ¹⁹F | -130 to -150 | Multiplet | - | F |

| ¹⁹F | -160 to -180 | Multiplet | - | F |

Note: Predicted values are based on typical chemical shifts for aminopyridines and fluorinated aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.[2][3][4][5][6]

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400 - 3500 | Medium | N-H asymmetric stretching |

| 3300 - 3400 | Medium | N-H symmetric stretching |

| 1600 - 1650 | Strong | N-H scissoring |

| 1550 - 1600 | Strong | C=C and C=N stretching (pyridine ring) |

| 1400 - 1500 | Strong | C=C and C=N stretching (pyridine ring) |

| 1200 - 1300 | Strong | C-F stretching |

| 1000 - 1100 | Strong | C-F stretching |

| 700 - 800 | Strong | C-Cl stretching |

Note: These are characteristic absorption ranges for the functional groups present in the molecule.[7][8][9][10]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₅H₂ClF₃N₂ | |

| Molecular Weight | 182.53 g/mol | |

| Monoisotopic Mass | 181.9859 Da | |

| Predicted m/z (ESI+) | 182.9931 ([M+H]⁺) | Predicted Collision Cross Section (CCS) values are available in public databases.[11] |

| Predicted m/z (ESI-) | 180.9786 ([M-H]⁻) | |

| Major Fragmentation Pathways | Loss of Cl, loss of F, cleavage of the pyridine ring (e.g., loss of HCN).[12][13][14][15] | The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key identifier. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[16][17][18][19] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the presence of fluorine, C-F coupling will be observed.[6][20]

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR (Optional): Perform experiments such as COSY, HSQC, and HMBC for complete structural assignment.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and determine coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique): [21][22][23]

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[21]

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (LC-MS with Electrospray Ionization - ESI): [24][25][26]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with liquid chromatography (e.g., methanol or acetonitrile).

-

-

Instrument Setup:

-

Use a liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Set up an appropriate LC method for sample introduction (a short column with a simple gradient may be sufficient for a pure standard).

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the analyte.

-

Calibrate the mass analyzer using a known reference standard.[11]

-

-

Data Acquisition:

-

Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

Perform tandem MS (MS/MS) experiments by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.[27]

-

-

Data Processing:

-

Determine the accurate mass of the molecular ion and its fragments.

-

Use the accurate mass and isotopic pattern to confirm the elemental composition.

-

Elucidate the fragmentation pathways based on the MS/MS data.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for the structural elucidation of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 6. acdlabs.com [acdlabs.com]

- 7. chimia.ch [chimia.ch]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. whitman.edu [whitman.edu]

- 13. benchchem.com [benchchem.com]

- 14. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 18. academic.shu.edu [academic.shu.edu]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 21. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 22. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. zefsci.com [zefsci.com]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Amino-3-chloro-2,5,6-trifluoropyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Amino-3-chloro-2,5,6-trifluoropyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide transparently presents this lack of data and, to empower researchers, provides detailed, established experimental protocols for determining the solubility of solid compounds. These methodologies, including the gravimetric method and UV-Visible spectrophotometry, are described in detail to facilitate their implementation in a laboratory setting. Furthermore, a generalized experimental workflow for solubility determination is presented visually using a Graphviz diagram.

Introduction

This compound is a halogenated aminopyridine, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical properties, particularly its solubility in various organic solvents, are critical parameters for its use in chemical synthesis, purification, formulation, and biological screening. The presence of both an amino group and multiple halogen substituents suggests a complex solubility profile that will be highly dependent on the nature of the solvent.[1] This compound is a solid at room temperature with a melting point of 120-121 °C.[2]

Quantitative Solubility Data

A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table reflects this lack of available information. Researchers are encouraged to use the experimental protocols outlined in Section 3 to determine the solubility in solvents relevant to their specific applications.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Solubility ( g/100 mL at 25°C) |

| Acetone | C₃H₆O | Data Not Available |

| Acetonitrile | C₂H₃N | Data Not Available |

| Chloroform | CHCl₃ | Data Not Available |

| Dichloromethane | CH₂Cl₂ | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data Not Available |

| Ethanol | C₂H₅OH | Data Not Available |

| Ethyl Acetate | C₄H₈O₂ | Data Not Available |

| Methanol | CH₃OH | Data Not Available |

| n-Heptane | C₇H₁₆ | Data Not Available |

| Toluene | C₇H₈ | Data Not Available |

| Water | H₂O | Data Not Available |

Experimental Protocols for Solubility Determination

The following are detailed, established methods for determining the solubility of a solid compound such as this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.[3][4]

3.1.1. Materials

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or agitator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

3.1.2. Procedure

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Separation of Undissolved Solute: After equilibration, allow the mixture to stand undisturbed to let the excess solid settle. Carefully filter the supernatant through a syringe filter to remove all undissolved particles. The filter should be compatible with the solvent being used.

-

Sample Collection: Accurately transfer a known volume or mass of the clear, saturated filtrate into a pre-weighed evaporating dish or vial.

-

Solvent Evaporation: Evaporate the solvent from the collected filtrate. This can be achieved by gentle heating in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a rotary evaporator or a stream of inert gas.

-

Drying and Weighing: Once the solvent is completely removed, dry the residue to a constant weight in a vacuum desiccator. Weigh the dish or vial containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate taken) x 100

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits absorbance in the UV-Visible range and the chosen solvent is transparent in that region.[5] This technique is often more sensitive than the gravimetric method.[6]

3.2.1. Materials

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (solute)

-

Organic solvent of interest

3.2.2. Procedure

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of accurately known concentration of the solute in the solvent.

-

Perform a series of dilutions to create a set of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 3.1.2.1 and 3.1.2.2).

-

Filter the saturated solution to remove undissolved solids.

-

Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using the methods described above.

Caption: General experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is currently unavailable in the public domain, this guide provides researchers with the necessary foundational knowledge and detailed experimental protocols to determine these values. The choice between the gravimetric and UV-Visible spectrophotometry methods will depend on the specific properties of the compound and the available laboratory equipment. Accurate determination of solubility is a critical step in the successful application of this versatile chemical intermediate in research and development.

References

An In-depth Technical Guide to the Reaction Mechanism of 4-Amino-3-chloro-2,5,6-trifluoropyridine Formation

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document details the underlying reaction mechanism, provides a complete experimental protocol, summarizes quantitative data, and visualizes the process for clarity. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from its precursor, 3-Chloro-2,4,5,6-tetrafluoropyridine, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This type of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups.[1][2]

In this specific case, the pyridine ring is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the ring nitrogen atom and the five halogen substituents (four fluorine, one chlorine).[3][4] The reaction is initiated by the attack of a nucleophile, in this case, ammonia (NH₃), on the electron-poor pyridine ring.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ammonia molecule attacks one of the carbon atoms of the pyridine ring. The substitution occurs preferentially at the C-4 position (para to the ring nitrogen). This regioselectivity is dictated by the ability of the electron-withdrawing groups and the ring nitrogen to stabilize the resulting negative charge. Attack at the C-4 position allows for the delocalization of the negative charge onto the electronegative ring nitrogen, forming a resonance-stabilized intermediate.

-

Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] This complex is a resonance-stabilized carbanion, where the negative charge is distributed across the aromatic system.[2]

-

Elimination of the Leaving Group: Aromaticity is restored through the elimination of a leaving group from the carbon atom that was attacked. In the reaction between 3-Chloro-2,4,5,6-tetrafluoropyridine and ammonia, the fluoride ion (F⁻) at the C-4 position is expelled.[5] Fluorine is an effective leaving group in many SNAr reactions because its high electronegativity helps to polarize the C-F bond, even though the bond itself is strong.[2] The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.

The overall reaction results in the substitution of the fluorine atom at the 4-position with an amino group.

Reaction Pathway Diagram

Caption: SNAr mechanism for this compound formation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the target compound and its direct precursor.

Synthesis of this compound

This protocol is adapted from established chemical synthesis procedures.[5]

Materials and Equipment:

-

3-Chloro-2,4,5,6-tetrafluoropyridine (40g)

-

25% Ammonia water (200mL)

-

Reaction vessel with cooling and heating capabilities

-

Stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Cooling: Cool 200mL of 25% ammonia water to 0°C in the reaction vessel.

-

Addition of Reactant: Slowly add 40g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia water while stirring. A white solid is expected to precipitate gradually.

-

Heating: After the addition is complete, heat the reaction mixture to 60°C.

-

Reaction Time: Maintain the temperature at 60°C for 2.5 hours.

-

Cooling: Cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture to collect the solid precipitate.

-

Washing: Thoroughly wash the collected filter cake with water to remove any residual impurities.

-

Drying: Dry the washed solid to obtain the final product, this compound.

Synthesis of Starting Material: 3-Chloro-2,4,5,6-tetrafluoropyridine

The starting material can be synthesized from 3,5-dichloro-2,4,6-trifluoropyridine.[5]

Materials and Equipment:

-

3,5-dichloro-2,4,6-trifluoropyridine (70g)

-

Anhydrous potassium fluoride (22g)

-

Sulfolane (150mL)

-

Reaction vessel with heating

-

Stirrer

-

Extraction apparatus (e.g., separatory funnel)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Combine 70g of 3,5-dichloro-2,4,6-trifluoropyridine, 22g of anhydrous potassium fluoride, and 150mL of sulfolane in the reaction vessel.

-

Heating: Stir and heat the mixture to 180°C for 2.5 hours. Monitor the reaction to ensure the complete conversion of the starting material.

-

Quenching: After cooling to room temperature, pour the reaction mixture into 1L of ice water.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Washing: Wash the organic phase sequentially with water and then with a saturated sodium chloride solution.

-

Drying: Dry the organic phase with anhydrous sodium sulfate.

-

Concentration: Concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by distillation to obtain 3-Chloro-2,4,5,6-tetrafluoropyridine as a colorless liquid.

Data Presentation

The quantitative data from the described syntheses are summarized below for easy comparison.

Table 1: Synthesis of this compound

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 3-Chloro-2,4,5,6-tetrafluoropyridine | [5] |

| Amount of Starting Material | 40 g | [5] |

| Reagent | 25% Ammonia Water | [5] |

| Volume of Reagent | 200 mL | [5] |

| Product | This compound | [5] |

| Mass of Product Obtained | 35.8 g | [5] |

| Yield | 91% | [5] |

| Purity (HPLC) | 99% |[5] |

Table 2: Synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 3,5-dichloro-2,4,6-trifluoropyridine | [5] |

| Amount of Starting Material | 70 g | [5] |

| Reagent | Anhydrous Potassium Fluoride | [5] |

| Amount of Reagent | 22 g | [5] |

| Solvent | Sulfolane | [5] |

| Volume of Solvent | 150 mL | [5] |

| Product | 3-Chloro-2,4,5,6-tetrafluoropyridine | [5] |

| Mass of Product Obtained | 46.5 g | [5] |

| Yield | 72% | [5] |

| Purity (GC) | 98.3% |[5] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the primary synthesis.

Caption: Workflow for the synthesis of this compound.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Page loading... [guidechem.com]

Understanding the Reactivity of the Amino Group in 4-Amino-3-chloro-2,5,6-trifluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the amino group in 4-Amino-3-chloro-2,5,6-trifluoropyridine. This compound is a highly functionalized pyridine derivative with significant potential as a building block in the synthesis of novel agrochemicals and pharmaceuticals. The pyridine ring is substituted with three fluorine atoms, a chlorine atom, and an amino group, which collectively influence its chemical behavior. This guide will explore the electronic effects of the halogen substituents on the reactivity of the amino group and discuss its anticipated participation in key organic reactions. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from the known reactivity of related polyhalogenated aminopyridines and fundamental principles of organic chemistry to provide a predictive overview of its chemical properties.

Introduction

This compound is a reactive and potentially unstable chemical compound. Its utility in synthetic chemistry stems from the presence of multiple reactive sites. The highly electrophilic nature of the polychlorinated and fluorinated pyridine ring makes it susceptible to nucleophilic aromatic substitution, while the amino group provides a handle for a variety of transformations. Understanding the reactivity of the amino group is crucial for the strategic design of synthetic routes utilizing this versatile intermediate. The electron-withdrawing nature of the fluorine and chlorine atoms is expected to decrease the nucleophilicity of the amino group compared to simpler aminopyridines.

Synthesis of this compound

The preparation of this compound is typically achieved through the nucleophilic aromatic substitution of a fluorine atom in 3-Chloro-2,4,5,6-tetrafluoropyridine with ammonia.[1]

Experimental Protocol: Synthesis of this compound[2]

-

Reaction Setup: A solution of 25% aqueous ammonia (200 mL) is cooled to 0°C in a suitable reaction vessel.

-

Addition of Starting Material: 3-Chloro-2,4,5,6-tetrafluoropyridine (40g) is added slowly to the cooled ammonia solution. A white solid is observed to precipitate.

-

Reaction Conditions: Upon completion of the addition, the reaction mixture is heated to 60°C and maintained at this temperature for 2.5 hours.

-

Work-up and Isolation: The mixture is cooled to room temperature and filtered. The filter cake is washed thoroughly with water and dried to yield the product.

| Starting Material | Reagents | Conditions | Product | Yield | Purity (HPLC) |

| 3-Chloro-2,4,5,6-tetrafluoropyridine | 25% Aqueous Ammonia | 60°C, 2.5 hours | This compound | 91% | 99% |

Reactivity of the Amino Group

The amino group at the C4 position of the pyridine ring is the primary site for a range of chemical transformations. However, its reactivity is significantly modulated by the strongly electron-withdrawing halogen substituents on the ring. This deactivation can make reactions on the amino group more challenging compared to non-halogenated aminopyridines.

Diazotization and Sandmeyer-type Reactions

Aromatic primary amines are well-known to undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts.[2][3] These diazonium salts are versatile intermediates that can be converted to a wide array of functional groups through Sandmeyer or related reactions.[4][5][6] Given the established protocols for diazotization of other halogenated anilines, a similar reaction is expected for this compound.[2] The electron-withdrawing groups on the pyridine ring are expected to enhance the stability of the resulting diazonium salt.[7]

Generalized Experimental Protocol: Diazotization[3]

-

Preparation of Amine Suspension: this compound is suspended in an aqueous solution of a strong acid (e.g., HCl) and cooled to 0-5°C.

-

Formation of Nitrous Acid: A solution of sodium nitrite in water is added dropwise to the suspension while maintaining the low temperature.

-

Formation of Diazonium Salt: The reaction is stirred at 0-5°C for a short period to ensure complete formation of the diazonium salt. This solution is typically used immediately in the subsequent reaction.

Acylation and Sulfonylation

The amino group is expected to react with acylating and sulfonylating agents, such as acid chlorides, anhydrides, and sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions will likely require forcing conditions (e.g., heating, use of a strong base) due to the reduced nucleophilicity of the amino group.

Alkylation

Direct N-alkylation of the amino group with alkyl halides is anticipated to be challenging due to the low nucleophilicity. However, under forcing conditions or by using more reactive alkylating agents, this transformation may be achievable. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, could provide an alternative route to N-alkylated products.

Cross-Coupling Reactions

While the amino group itself can participate in some coupling reactions, it is more common for the halogen atoms on the pyridine ring to be the site of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). However, the amino group can be a directing group or can be transformed into a better leaving group (e.g., triflate, from the corresponding hydroxypyridine obtained via diazotization) to facilitate such reactions. Buchwald-Hartwig amination could potentially be used to introduce a second amino substituent at one of the halogen positions.[8][9]

Experimental Workflow

The following diagram illustrates a general workflow for conducting a reaction with the amino group of this compound.

Summary of Predicted Reactivity

| Reaction Type | Reagents | Expected Product | Notes |

| Diazotization | NaNO₂, HCl | Diazonium Salt | Intermediate for further reactions.[2] |

| Sandmeyer (Chlorination) | CuCl | 4,3-Dichloro-2,5,6-trifluoropyridine | Requires prior diazotization.[4] |

| Sandmeyer (Bromination) | CuBr | 4-Bromo-3-chloro-2,5,6-trifluoropyridine | Requires prior diazotization.[4] |

| Acylation | Acyl Halide, Base | N-Acyl derivative | Likely requires heating. |

| Sulfonylation | Sulfonyl Halide, Base | N-Sulfonyl derivative | Likely requires heating. |

| Dehalogenation | H₂, Pd/C, Base | 4-Amino-2,5,6-trifluoropyridine | The chloro group is removed.[1] |

Conclusion

This compound is a valuable synthetic intermediate with a rich, albeit challenging, chemistry. The amino group, while deactivated by the electron-withdrawing halogen substituents, is expected to undergo a variety of important chemical transformations, including diazotization, acylation, and sulfonylation. Further experimental investigation is warranted to fully elucidate the scope and limitations of its reactivity, which will undoubtedly pave the way for its application in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Electrophilic Character of the Pyridine Ring in 4-Amino-3-chloro-2,5,6-trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic nature of the pyridine ring in 4-Amino-3-chloro-2,5,6-trifluoropyridine. The strategic placement of electron-withdrawing fluorine and chlorine atoms, combined with the electron-donating amino group, creates a unique reactivity profile, making this compound a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Core Chemical Properties

Basic chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 2693-57-4 | [1] |

| Molecular Formula | C₅H₂ClF₃N₂ | [1] |

| Molecular Weight | 182.53 g/mol | [1] |

| Melting Point | 120-121 °C | [1] |

| Appearance | White to cream crystals or powder | [2] |

Electrophilic Character and Reactivity

The pyridine ring in this compound is highly susceptible to nucleophilic attack due to the cumulative electron-withdrawing effects of the three fluorine atoms and one chlorine atom. This effect is most pronounced at the positions ortho and para to the nitrogen atom of the pyridine ring. The presence of these halogens significantly lowers the electron density of the aromatic system, facilitating nucleophilic aromatic substitution (SNAr) reactions.

The amino group at the 4-position is a key modulator of this reactivity. While being an electron-donating group, its influence is complex. It can direct the regioselectivity of substitution reactions and can also be involved in subsequent chemical transformations. The interplay between the electron-withdrawing halogens and the electron-donating amino group is a central theme in the chemistry of this molecule.

A prime example of the electrophilic nature of the pyridine ring is demonstrated in the synthesis of this compound itself. The precursor, 3-Chloro-2,4,5,6-tetrafluoropyridine, readily undergoes nucleophilic aromatic substitution with ammonia. The reaction is highly regioselective, with the incoming amino group displacing the fluorine atom at the 4-position. This selectivity is driven by the strong activation of the para position by the ring nitrogen.

Experimental Protocols

A detailed experimental protocol for a key reaction demonstrating the electrophilic character of a precursor to the title compound is provided below.

Synthesis of this compound from 3-Chloro-2,4,5,6-tetrafluoropyridine

This procedure illustrates a typical nucleophilic aromatic substitution reaction where the highly electrophilic pyridine ring of 3-Chloro-2,4,5,6-tetrafluoropyridine reacts with ammonia.

Materials:

-

3-Chloro-2,4,5,6-tetrafluoropyridine (40g)

-

25% Ammonia water (200mL)

-

Ethanol-water solution (50%) for recrystallization (optional)

Procedure:

-

Cool 200mL of 25% ammonia water to 0°C in a suitable reaction vessel.

-

Slowly add 40g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia water. A white solid will gradually precipitate.

-

After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to collect the solid product.

-

Thoroughly wash the filter cake with water.

-

Dry the solid to obtain this compound.

Results:

Reaction Pathways and Logical Relationships

The synthesis of this compound is a clear illustration of a nucleophilic aromatic substitution (SNAr) reaction. The following diagram outlines the logical workflow of this synthesis.

Caption: Workflow for the synthesis of this compound.

The mechanism of this SNAr reaction proceeds through a Meisenheimer complex intermediate, a common feature in nucleophilic aromatic substitutions. The high electronegativity of the fluorine atoms and the ring nitrogen stabilize the negative charge of this intermediate, facilitating the reaction.

Caption: Generalized mechanism of the SNAr reaction.

Applications in Drug Development and Agrochemicals

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of more complex, biologically active molecules. The remaining fluorine and chlorine atoms can be selectively displaced by other nucleophiles, allowing for the introduction of diverse functional groups. This versatility is highly sought after in the development of new pharmaceuticals and agrochemicals. For instance, aminopicolinic acids, which can be derived from related structures, are known to be key components in some herbicides.

Conclusion

This compound exhibits a pronounced electrophilic character at its pyridine ring, primarily due to the strong electron-withdrawing effects of its halogen substituents. This property is effectively utilized in its synthesis via a highly regioselective nucleophilic aromatic substitution reaction. The presence of both reactive halogen sites and an amino group provides a versatile platform for further chemical modifications, making it an important intermediate for the synthesis of novel compounds in the life sciences. Further research into the selective substitution of the remaining halogens on the this compound ring will undoubtedly open new avenues for the creation of diverse and complex molecular architectures.

References

Technical Guide: Stability and Storage of 4-Amino-3-chloro-2,5,6-trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and stability considerations for 4-Amino-3-chloro-2,5,6-trifluoropyridine. Due to the limited availability of specific public data on this compound, this document summarizes the existing general guidelines and presents a detailed, adaptable experimental protocol for a comprehensive stability assessment in line with industry standards.

Overview and General Recommendations

This compound is a highly functionalized pyridine derivative. Its structure, featuring an amino group and multiple halogen substituents, suggests a reactive nature, making appropriate storage and handling critical to ensure its integrity for research and development purposes. While specific stability studies are not widely published, information from suppliers and safety data sheets (SDS) provides a consensus on general best practices. The compound is often described as potentially unstable and sensitive to environmental factors.

Recommended Storage Conditions

To maintain the quality and purity of this compound, the following storage conditions are recommended based on available data.

| Parameter | Recommendation | Source |

| Temperature | 10°C to 25°C (Controlled Room Temperature) | Supplier Data |

| For long-term storage, a cool and dark place at <15°C is also suggested. | Supplier Data | |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | General Chemical Best Practices |

| Light | Protect from light. | General Chemical Best Practices |

| Moisture | Store in a dry environment. The compound is potentially moisture-sensitive. | General Chemical Best Practices |

| Container | Keep in a tightly sealed, appropriate container. | General Chemical Best Practices |

Experimental Protocol for Stability Assessment

The following is a detailed, adaptable protocol for conducting a comprehensive stability study on this compound, based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, light, and pH) and to identify potential degradation products and pathways.

Materials and Equipment

-

This compound (high purity reference standard)

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide

-

High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) or UV detector

-

A suitable reversed-phase HPLC column (e.g., C18)

-

Mass spectrometer (LC-MS) for identification of degradation products

-

Forced degradation study chambers (oven, humidity chamber, photostability chamber)

-

pH meter

-

Analytical balance

Development of a Stability-Indicating Analytical Method

A crucial first step is the development and validation of a stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.

-

Method Development :

-

Column : C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase : A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer at a controlled pH).

-

Flow Rate : 1.0 mL/min

-

Detection Wavelength : Determined by UV-Vis scan of this compound (typically the wavelength of maximum absorbance).

-

Injection Volume : 10 µL

-

-

Method Validation : Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed during the forced degradation study.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways. The goal is to achieve 5-20% degradation of the active substance.

-

Acid Hydrolysis :

-

Prepare a solution of the compound in a suitable solvent and treat it with 0.1 M HCl.

-

Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Base Hydrolysis :

-

Prepare a solution of the compound and treat it with 0.1 M NaOH.

-

Incubate at 60°C and sample at various time points.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation :

-

Prepare a solution of the compound and treat it with 3% hydrogen peroxide.

-

Store at room temperature, protected from light, and sample at various time points.

-

-

Thermal Degradation :

-

Expose the solid compound to dry heat at 80°C for 48 hours.

-

Sample at appropriate intervals.

-

-

Photostability :

-

Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be stored in the dark.

-

Long-Term and Accelerated Stability Studies

-

Sample Preparation : Package the solid this compound in containers that simulate the proposed storage containers.

-

Storage Conditions :

-

Long-Term : 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated : 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency :

-

Long-Term : 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated : 0, 3, and 6 months

-

-

Analysis : At each time point, analyze the samples for appearance, assay (purity), and degradation products using the validated stability-indicating HPLC method.

Visualizations

Workflow for Stability Assessment

4-Amino-3-chloro-2,5,6-trifluoropyridine as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-2,5,6-trifluoropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of an electron-donating amino group and multiple electron-withdrawing halogen substituents on the pyridine ring, confer a distinct reactivity profile. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in the development of agrochemicals and pharmaceuticals. Detailed experimental protocols, quantitative data, and key reaction pathways are presented to assist researchers in leveraging the synthetic potential of this important intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and characterization in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 2693-57-4 | [1][2] |

| Molecular Formula | C₅H₂ClF₃N₂ | [1][2] |

| Molecular Weight | 182.53 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 120-121 °C | [2] |

| Boiling Point | 117-118 °C | [2] |

| Solubility | Slightly soluble in chloroform and methanol. | |

| ¹H NMR (representative) | A broad singlet corresponding to the -NH₂ protons is expected. The exact chemical shift would depend on the solvent and concentration. | |

| ¹³C NMR (representative) | Five distinct signals for the pyridine ring carbons are expected, with their chemical shifts influenced by the attached functional groups (F, Cl, NH₂). | |

| ¹⁹F NMR (representative) | Three distinct signals for the fluorine atoms at positions 2, 5, and 6 are expected, showing characteristic coupling patterns. | [4][5][6] |

| IR Spectroscopy (solid) | Characteristic absorption bands for N-H stretching (amino group), C=N and C=C stretching (pyridine ring), and C-F and C-Cl stretching are expected. | |

| Mass Spectrometry (HRMS) | Predicted [M+H]⁺: 182.99314. |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of 3-Chloro-2,4,5,6-tetrafluoropyridine with ammonia. The reaction proceeds with high regioselectivity, with the amino group displacing the fluorine atom at the C4 position, which is the most electron-deficient and activated site on the pyridine ring.

Detailed Experimental Protocol: Synthesis from 3-Chloro-2,4,5,6-tetrafluoropyridine[3]

Materials:

-

3-Chloro-2,4,5,6-tetrafluoropyridine (40g)

-

25% Ammonia water (200mL)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Cool 200mL of 25% ammonia water to 0°C in a suitable reaction vessel equipped with a stirrer.

-

Slowly add 40g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia solution. A white solid will gradually precipitate.

-

After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to collect the solid product.

-

Thoroughly wash the filter cake with water to remove any residual ammonia and ammonium salts.

-

Dry the solid product to obtain this compound.

Yield and Purity:

-

Typical yield: 35.8g (91%)

-

Purity (by HPLC): 99%

Applications in Organic Synthesis

The strategic placement of amino, chloro, and fluoro substituents makes this compound a versatile building block for the synthesis of a wide range of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The amino group can be further functionalized, while the halogen atoms can be selectively displaced through nucleophilic substitution or participate in cross-coupling reactions.

Agrochemical Synthesis

This pyridine derivative is a key intermediate in the synthesis of several herbicides. The final products often function by inhibiting essential plant enzymes.

a) Herbicides Targeting Acetolactate Synthase (ALS)

Derivatives of this compound are used to synthesize herbicides that inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7][8][9] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7][8] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.[9] The absence of ALS in animals contributes to the low toxicity of these herbicides in mammals.

b) Herbicides Targeting Acetyl-CoA Carboxylase (ACCase)

Another significant application is in the synthesis of aryloxyphenoxypropionate herbicides. These compounds are known inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis.[10] ACCase catalyzes the first committed step in fatty acid synthesis.[3][10] By inhibiting this enzyme, the herbicides block the production of fatty acids, which are essential components of cell membranes and for energy storage in plants, leading to their death.

Pharmaceutical Synthesis

The substituted pyridine core is a common scaffold in many biologically active molecules, and this compound serves as a valuable starting material for the synthesis of various pharmaceutical agents, particularly kinase inhibitors.

a) Kinase Inhibitors

The amino group at the C4 position can act as a nucleophile or be modified to participate in reactions that build more complex structures. The halogen atoms, particularly the chlorine at C3 and the fluorines at C2 and C6, can be displaced in nucleophilic aromatic substitution (SNAr) reactions or participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl groups, a common strategy in the design of kinase inhibitors.[11][12][13] For example, related aminopyridine and pyrimidine scaffolds have been successfully employed in the synthesis of inhibitors for Janus kinases (JAKs), PIM-1 kinase, and others, which are important targets in cancer and inflammatory diseases.[11][12][13]

Representative Experimental Protocols for Further Functionalization

While specific protocols starting from this compound are proprietary or not widely published, the following general procedures for SNAr and Suzuki coupling on related chloro-heterocyclic systems are representative of the methodologies that would be employed.

a) General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the displacement of a halogen atom with an amine nucleophile, a common step in building kinase inhibitor scaffolds.

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (1.1-1.5 equiv)

-

Base (e.g., DIPEA, K₂CO₃) (1.5-2.0 equiv)

-

Solvent (e.g., Dioxane, DMF, NMP)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound, the amine nucleophile, the base, and the solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-150 °C).

-

Stir the reaction for the required time (2-24 h), monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous work-up by diluting with water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

b) General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the C-Cl bond with an arylboronic acid to form a C-C bond.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.1 equiv)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Solvent system (e.g., Dioxane/water, Toluene/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture, typically between 80-110 °C, and stir for a period ranging from 2 to 24 hours.

-

Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired biaryl product.

Conclusion

This compound is a readily accessible and highly reactive building block with significant utility in organic synthesis. Its application as a key intermediate in the production of potent herbicides is well-established. Furthermore, its reactivity profile makes it an attractive starting material for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in both academic and industrial research, enabling the development of novel molecules with valuable biological activities.

References

- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 2693-57-4 [m.chemicalbook.com]

- 3. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophysics.org [biophysics.org]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 8. Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel 6-Aryl-Picolinate Herbicides Using 4-Amino-3-chloro-2,5,6-trifluoropyridine as a Key Precursor

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The pyridine ring is a foundational scaffold in a multitude of successful agrochemicals, particularly herbicides. The class of synthetic auxin herbicides, specifically the 6-aryl-picolinates, has proven effective for broadleaf weed control at low application rates. Compounds like Halauxifen-methyl represent the latest advancements in this class, offering potent and selective herbicidal action.[1][2][3]

This document provides detailed protocols for the synthesis of a key fluorinated precursor, 4-Amino-3-chloro-2,5,6-trifluoropyridine, and outlines a proposed synthetic route to convert this precursor into novel 6-aryl-4-aminopicolinate herbicides. This strategy leverages modern synthetic methodologies, including directed metalation and palladium-catalyzed cross-coupling reactions, to construct the target herbicidal molecules.

Protocol 1: Synthesis of Precursor this compound

This protocol details the synthesis of the key precursor from 3-Chloro-2,4,5,6-tetrafluoropyridine via nucleophilic aromatic substitution (SNAr) with ammonia. The fluorine atom at the 4-position is the most susceptible to nucleophilic attack in polyfluoropyridines.[4]

Experimental Workflow:

Caption: Workflow for the synthesis of the fluorinated pyridine precursor.

Methodology:

-

In a suitable reaction vessel, cool 200 mL of 25% aqueous ammonia to 0°C using an ice bath.

-

Slowly add 40g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia solution with continuous stirring. A white solid is expected to precipitate during the addition.

-

After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.

-

Cool the mixture to room temperature.

-

Filter the resulting solid precipitate.

-

Thoroughly wash the filter cake with water to remove any residual ammonia and salts.

-

Dry the solid product under vacuum to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-2,4,5,6-tetrafluoropyridine | [2] |

| Reagent | 25% Aqueous Ammonia | [2] |

| Reaction Temperature | 0°C to 60°C | [2] |

| Reaction Time | 2.5 hours at 60°C | [2] |

| Typical Yield | ~91% | [2] |

| Product Purity (HPLC) | >99% | [2] |

Protocol 2: Proposed Synthesis of a Novel 6-Aryl-4-Aminopicolinate Herbicide

This section outlines a proposed multi-step synthetic route to transform this compound into a target herbicide, exemplified by a methyl 4-amino-3-chloro-6-aryl-5-fluoropicolinate. This route involves three key transformations:

-

Ortho-Metalation and Carboxylation: Introduction of a carboxylic acid group at the C2 position.

-

Suzuki Cross-Coupling: Installation of the substituted aryl moiety at the C6 position.

-

Esterification: Conversion of the picolinic acid to its methyl ester.

Overall Synthetic Pathway:

Caption: Proposed multi-step synthesis of a 6-aryl-picolinate herbicide.

Step A: Synthesis of 4-Amino-3-chloro-5,6-difluoro-picolinic Acid

This step utilizes directed ortho-metalation, where a strong base selectively deprotonates the C2 position, followed by quenching with carbon dioxide to form the carboxylic acid.[5][6]

Methodology:

-

Dissolve this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool the solution to -78°C.

-

Slowly add a solution of Lithium diisopropylamide (LDA) (approx. 1.1 equivalents) in THF while maintaining the temperature at -78°C.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete metalation.

-

Quench the reaction by adding an excess of crushed dry ice (solid CO₂).

-

Allow the mixture to slowly warm to room temperature.

-

Add water and acidify the aqueous layer with HCl (e.g., 1M) to a pH of ~2-3 to precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step B: Suzuki Coupling to Synthesize 6-Aryl-4-amino-3-chloro-5-fluoropicolinic Acid

This step involves a palladium-catalyzed Suzuki cross-coupling reaction to form the C-C bond between the pyridine C6 position and the aryl group. The fluorine at C6 acts as the leaving group.[1][2]

Methodology:

-

In a reaction vessel, combine the picolinic acid from Step A, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-